4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol
Overview
Description
4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol (CMPE) is a synthetic compound that has been studied for its potential applications in biomedical research. CMPE is a member of the carbazole family, which is composed of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms. CMPE has a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. In addition, CMPE has been shown to have potential therapeutic applications in cancer and cardiovascular diseases.
Scientific Research Applications
Synthesis and Bioactivity
- Novel 2-substituted-3,4-dihydro-1-(9H-carbazol-4-yloxy)methyl-3-(2-(2-methoxyphenoxy) ethyl)-1,3,2λ5-oxazaphosphole 2-oxides were synthesized using 4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol (carvedilol) as a starting material. These compounds showed moderate antifungal and antibacterial activity (Srinivasulu, Kumar, Raju, & Reddy, 2007).
Adrenolytic Activity and Synthesis
- A study on the synthesis of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol analogs, including carvedilol, and their adrenolytic activity was conducted. The synthesized compounds were compared with carvedilol for their electrographic, antiarrhythmic, hypotensive, and spasmolytic activities, demonstrating significant potential (Groszek et al., 2009).
Drug Substance Profile
- Carvedilol, which includes the 4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol structure, was profiled, focusing on its physical characteristics, stability, analysis methods, pharmacokinetics, and synthesis. This comprehensive profile aids in understanding its use in hypertension, angina pectoris, and congestive heart failure treatment (Beattie, Phadke, & Novakovic, 2013).
Pharmacokinetics and Quantification
- A sensitive method for the quantification of new aminopropan-2-ol derivatives, including carvedilol, in rat serum was developed, aiding in understanding their pharmacokinetics. This method involves liquid chromatography-tandem mass spectrometry and provides insights into the bioavailability and half-life of these compounds (Walczak, 2014).
Polymorphism Studies
- Studies on the polymorphs of carvedilol, containing 4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol, reveal different torsion angles and hydrogen-bond patterns. This information is crucial for understanding the crystalline properties and stability of the drug (Yathirajan, Bindya, Sreevidya, Narayana, & Bolte, 2007).
properties
IUPAC Name |
4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-29-22-10-4-5-11-23(22)31-16-14-26-17-18(28)13-15-30-24-12-6-9-21-25(24)19-7-2-3-8-20(19)27-21/h2-12,18,26-28H,13-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYHNEODRHJYSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(CCOC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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